molecular formula C18H18N2O4 B2959944 3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide CAS No. 921542-77-0

3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Cat. No. B2959944
CAS RN: 921542-77-0
M. Wt: 326.352
InChI Key: VZTGZCYCKVIBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide” is a chemical compound that belongs to the class of isoindolinones . Isoindolinones are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds . The isoindolinone core is composed of a γ-lactam fused with the benzene ring .


Synthesis Analysis

The synthesis of 3,3-disubstituted isoindolinones, such as “3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide”, can be achieved by means of the Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions .

Scientific Research Applications

Antioxidant Activity

Benzamide derivatives, including compounds similar to 3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide, have been studied for their antioxidant properties . These compounds can neutralize free radicals, which are unstable molecules that can cause cellular damage. By scavenging these free radicals, benzamide derivatives can potentially prevent or slow down the damage caused by oxidative stress, which is linked to various chronic diseases.

Antibacterial and Antimicrobial Effects

Research has indicated that benzamide compounds exhibit antibacterial and antimicrobial activities . They have been tested against a range of gram-positive and gram-negative bacteria, showing promise as potential agents for combating bacterial infections. The mechanism of action often involves disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes.

Anticancer Potential

Indole derivatives, which include the core structure of the compound , have shown anticancer activities . They can interact with multiple receptors and influence cell signaling pathways that are crucial for cancer cell proliferation and survival. This makes them valuable candidates for the development of new anticancer drugs.

Antiviral Applications

Some indole-based compounds have demonstrated antiviral properties , particularly against RNA and DNA viruses . They can inhibit viral replication by targeting specific proteins or enzymes required for the virus to multiply. This includes potential activity against influenza and other respiratory viruses.

Anti-inflammatory and Analgesic Uses

Certain benzamide derivatives have been reported to possess anti-inflammatory and analgesic effects . They can reduce inflammation and alleviate pain, potentially serving as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), with a lower risk of causing ulcers or gastrointestinal issues.

properties

IUPAC Name

3,5-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-20-16-5-4-13(6-11(16)9-17(20)21)19-18(22)12-7-14(23-2)10-15(8-12)24-3/h4-8,10H,9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTGZCYCKVIBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

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